2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a methoxy group, a pyrrolidinone ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the condensation of 2-methoxybenzaldehyde with a pyrrolidinone derivative. One common method includes the reaction of 2-methoxybenzaldehyde with 2-oxopyrrolidine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid.
Reduction: 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
- 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
- 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
- 4-(2-oxopyrrolidin-1-yl)benzaldehyde
Comparison: 2-Methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO3/c1-16-11-7-10(5-4-9(11)8-14)13-6-2-3-12(13)15/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
JRSMUCCYPZPDLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2=O)C=O |
Origin of Product |
United States |
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